Benzenediazonium, 4-chloro-2-nitro-, chloride

Descripción general

Descripción

Molecular Structure Analysis

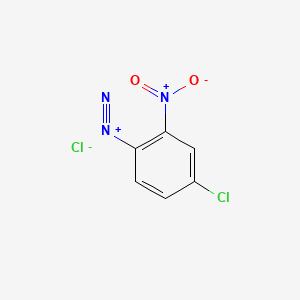

The molecular formula of this compound is C6H3Cl2N3O2. Diazonium ions contain an -N 2+ group. In the case of benzenediazonium chloride, this is attached to a benzene ring .Chemical Reactions Analysis

Diazonium ions undergo various reactions. In substitution reactions, the -N 2+ group is replaced by something else, and the nitrogen is released as nitrogen gas . For example, if you warm the benzenediazonium chloride solution, the diazonium ion reacts with the water in the solution and phenol is formed .Physical And Chemical Properties Analysis

Benzenediazonium chloride exists as a colourless solid . The stability of arenediazonium salts is highly sensitive to the counterion .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Novel Synthetic Strategies : A study outlined a novel and efficient synthetic strategy for producing 3,5-disubstituted-1-phenyl-1,2,4-triazole derivatives, starting from benzenediazonium chloride. This method highlights the utility of α-nitrohydrazones derived from benzenediazonium chloride in synthesizing triazole derivatives, showcasing its importance in expanding synthetic methodologies due to its mild reaction conditions and high yields (Gui, 2007).

Tautomerism Studies : Research on tautomerism in compounds derived from benzenediazonium chloride coupling with naphthalen-1-ols revealed that the reaction products predominantly exist in hydrazone forms. This finding contradicts previous assumptions about the influence of electron acceptor substituents, suggesting the complex behavior of these compounds and their potential for further chemical studies (Neuerová & Lyčka, 2021).

Dye and Pigment Chemistry

- Investigations into Azo-Hydrazo Tautomerism : The study of 2-(phenyldiazenyl)-4-substituted naphthalen-1-ols provided insights into the azo-hydrazo tautomerism influenced by substitution, offering valuable information for the development of dyes and pigments, where control over tautomeric forms can affect dye properties (Neuerová & Lyčka, 2021).

Polymer Science

- Functional Polymer Development : The reaction of benzenediazonium chloride with resorcinol or phloroglucinol led to the synthesis of new 5-methoxy-2H-benzotriazol-2-yl mono- or di-substituted resorcinols and phloroglucinols. This research contributes to the field of functional polymers by providing new compounds with significant absorption properties, useful for developing novel materials (Xi, Basset, & Vogl, 1984).

Mecanismo De Acción

Target of Action

The primary target of Benzenediazonium, 4-chloro-2-nitro-, chloride is the benzene ring . The compound contains an -N2+ group, which is attached to a benzene ring .

Mode of Action

The compound interacts with its target through a set of reactions where the -N2+ group is replaced by something else . For instance, when warmed, the diazonium ion reacts with water in the solution to form phenol . In another reaction, if potassium iodide solution is added to the benzenediazonium chloride solution in the cold, nitrogen gas is given off, and iodobenzene is formed .

Biochemical Pathways

The compound affects the biochemical pathways involving the benzene ring. In the substitution reactions, the nitrogen in the diazonium ion is lost . In other reactions, the nitrogen is retained and used to make a bridge between two benzene rings .

Result of Action

The result of the compound’s action is the formation of new compounds such as phenol and iodobenzene . These compounds are formed through the reactions of the diazonium ion with other substances in the solution .

Action Environment

The action of Benzenediazonium, 4-chloro-2-nitro-, chloride is influenced by environmental factors such as temperature and the presence of other substances in the solution . For instance, warming the benzenediazonium chloride solution triggers the reaction that forms phenol . Similarly, the presence of potassium iodide in the solution leads to the formation of iodobenzene .

Safety and Hazards

The compound is harmful if swallowed and may cause serious eye damage and respiratory irritation. Diazonium salts are traditionally referred to as unstable compounds. They have a low stability and a tendency to decomposition during storage, heating, mechanical and electrostatic effects, the action of light, impurities and a number of other factors .

Propiedades

IUPAC Name |

4-chloro-2-nitrobenzenediazonium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDPAYNGRJNIDB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439618 | |

| Record name | Benzenediazonium, 4-chloro-2-nitro-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenediazonium, 4-chloro-2-nitro-, chloride | |

CAS RN |

119-09-5 | |

| Record name | Benzenediazonium, 4-chloro-2-nitro-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-diethoxyphenyl)acetyl]-8',9'-dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1650636.png)

![N-[4-(aminosulfonyl)phenyl]-4-(pyrrolidin-1-ylcarbonyl)thiophene-2-sulfonamide](/img/structure/B1650637.png)

![N-(2-cyanophenyl)-3-[3-(4-methyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1650638.png)

![N-(4-chlorobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B1650639.png)

![N-(2-chlorophenyl)-2-[4-(1-phenyl-1H-pyrazol-4-yl)-3,6-dihydropyridin-1(2H)-yl]acetamide](/img/structure/B1650640.png)

![4-{4-[(2-chlorobenzoyl)amino]phenyl}-3-cyclopropyl-1-(3-methylphenyl)-1H-pyrazol-5-yl acetate](/img/structure/B1650641.png)

![5-[(4-ethylanilino)methyl]-2-[(4-isopropylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1650642.png)

![4-{[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-methylbenzamide](/img/structure/B1650644.png)

![3-{3-[(4-methylpiperidin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}pyridine](/img/structure/B1650645.png)

![N-ethyl-N-(2-ethylphenyl)-4H-thieno[3,2-c]thiochromene-2-carboxamide 5,5-dioxide](/img/structure/B1650646.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxamide](/img/structure/B1650648.png)

![8-methyl-3-piperidin-1-yl-2-(piperidin-1-ylsulfonyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1650650.png)

![2-[6-(5-Ethyl-1,3,4-oxadiazol-2-YL)indol-1-YL]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B1650652.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B1650654.png)